molecular formula C15H24Cl2N2O B4410337 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4410337
M. Wt: 319.3 g/mol
InChI Key: FNMFWASPVLLBDY-UHFFFAOYSA-N
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Description

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is a chemical compound with a complex structure, featuring a piperazine ring substituted with a chlorinated phenoxyethyl group

Properties

IUPAC Name

1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O.ClH/c1-12-4-5-13(2)15(14(12)16)19-11-10-18-8-6-17(3)7-9-18;/h4-5H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMFWASPVLLBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves the reaction of 2-chloro-3,6-dimethylphenol with 2-chloroethylamine, followed by the introduction of a piperazine ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding phenolic compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
  • 2-(2-chloro-3,6-dimethylphenoxy)ethylamine

Comparison: 1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern and the presence of a piperazine ring, which may confer distinct biological and chemical properties compared to similar compounds. Its structural features may result in different reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Reactant of Route 2
1-[2-(2-Chloro-3,6-dimethylphenoxy)ethyl]-4-methylpiperazine;hydrochloride

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